Structural Differentiation: 1-Benzyloxy Substitution vs. 3H-Tautomeric and 2-Benzyloxyphenyl Analogs
The target compound possesses a benzyloxy group at the N1 position and a phenyl group at C2, creating a distinct 1H-imidazo[4,5-b]pyridine tautomeric form. This contrasts with the more commonly studied 3H-tautomers (e.g., 2-phenyl-3H-imidazo[4,5-b]pyridine) and positional isomers such as 2-(2-benzyloxyphenyl)-3H-imidazo[4,5-b]pyridine (CHEMBL27627). The N1-benzyloxy substitution introduces significant steric bulk near the hinge-binding region of the imidazopyridine core, which is known to modulate kinase selectivity and PDE inhibition profiles [1][2].
| Evidence Dimension | Substitution pattern and tautomeric form (structural differentiation) |
|---|---|
| Target Compound Data | 1-benzyloxy-2-phenyl-1H-imidazo[4,5-b]pyridine (1H tautomer, N1-substituted); MW 301.3 |
| Comparator Or Baseline | 2-(2-Benzyloxyphenyl)-3H-imidazo[4,5-b]pyridine (CHEMBL27627, 3H tautomer, N3-unsubstituted); MW 301.3 |
| Quantified Difference | Isomeric: identical molecular formula but different connectivity. CHEMBL27627 shows PDE-V IC50 = 4,000 nM [2]. Comparative data for target compound not available in the same assay. |
| Conditions | Structural comparison based on chemical identity; PDE-V assay context (porcine pulmonary artery) for comparator only. |
Why This Matters
The distinct N1-substitution pattern dictates the compound's tautomeric state and conformational preferences, which are critical determinants of target binding; researchers cannot assume biological equivalence with 3H-tautomeric analogs.
- [1] Bavetsias V, Sun C, Bouloc N, et al. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorg Med Chem Lett. 2007;17(23):6567-71. View Source
- [2] BindingDB BDBM50045015. 2-(2-Benzyloxy-phenyl)-3H-imidazo[4,5-b]pyridine (CHEMBL27627). PDE-V IC50: 4.00E+3 nM. View Source
